Cas no 2197735-88-7 (3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one)
![3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one structure](https://ja.kuujia.com/scimg/cas/2197735-88-7x500.png)
3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one 化学的及び物理的性質
名前と識別子
-
- 3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
- 5-tert-butyl-4-methyl-2-(2-pyrazol-1-ylethyl)-1,2,4-triazol-3-one
-
- インチ: 1S/C12H19N5O/c1-12(2,3)10-14-17(11(18)15(10)4)9-8-16-7-5-6-13-16/h5-7H,8-9H2,1-4H3
- InChIKey: RKVKQGPNPSCKQL-UHFFFAOYSA-N
- SMILES: O=C1N(CCN2C=CC=N2)N=C(C(C)(C)C)N1C
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 360
- XLogP3: 0.9
- トポロジー分子極性表面積: 53.7
3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6608-0196-40mg |
3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one |
2197735-88-7 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6608-0196-5mg |
3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one |
2197735-88-7 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6608-0196-25mg |
3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one |
2197735-88-7 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6608-0196-50mg |
3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one |
2197735-88-7 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6608-0196-5μmol |
3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one |
2197735-88-7 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6608-0196-2mg |
3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one |
2197735-88-7 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6608-0196-1mg |
3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one |
2197735-88-7 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6608-0196-20μmol |
3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one |
2197735-88-7 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6608-0196-4mg |
3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one |
2197735-88-7 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6608-0196-10mg |
3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one |
2197735-88-7 | 10mg |
$79.0 | 2023-09-07 |
3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one 関連文献
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-oneに関する追加情報
Introduction to 3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 2197735-88-7)
3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, with the CAS number 2197735-88-7, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of 1,2,4-triazoles and exhibits unique structural and functional properties that make it a promising candidate for various therapeutic applications.
The chemical structure of 3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is characterized by a 1,2,4-triazole ring fused with a pyrazole moiety and substituted with tert-butyl and methyl groups. The presence of these functional groups imparts specific pharmacological activities and enhances the compound's bioavailability and metabolic stability. Recent studies have highlighted the potential of this compound in treating various diseases, including inflammatory disorders and cancer.
In the realm of medicinal chemistry, the design and synthesis of 1,2,4-triazoles have been extensively explored due to their broad spectrum of biological activities. These compounds are known for their anti-inflammatory, antiviral, and anticancer properties. The introduction of the pyrazole moiety in the structure of 3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one further enhances its pharmacological profile by providing additional binding sites for target proteins.
One of the key areas of research involving 3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is its potential as an anti-inflammatory agent. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are major health concerns worldwide. Preclinical studies have shown that this compound effectively inhibits pro-inflammatory cytokines and mediators, thereby reducing inflammation and tissue damage. The mechanism of action involves the modulation of key signaling pathways such as NF-kB and MAPK.
Beyond its anti-inflammatory properties, 3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has also demonstrated promising anticancer activity. Cancer remains one of the leading causes of mortality globally, and there is a constant need for new therapeutic agents with improved efficacy and reduced side effects. Research has shown that this compound can induce apoptosis in cancer cells by targeting multiple signaling pathways involved in cell proliferation and survival. Specifically, it has been found to inhibit the PI3K/Akt/mTOR pathway and activate the p53 tumor suppressor gene.
The synthesis of 3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-y l)ethyl]-4 ,5-dihydro - ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ H - ́ , , - triazol - one involves a multi-step process that includes the formation of key intermediates such as tert-butyl-substituted ketones and pyrazole derivatives. The final step typically involves a cyclocondensation reaction to form the desired triazole ring. The synthetic route is highly efficient and can be scaled up for large-scale production.
In addition to its therapeutic potential, 3 - tert - butyl - , - methyl - [ ( H - pyrazol - yl ) ethyl ] - , dihydro - H - , triazol - one has also been studied for its pharmacokinetic properties. Pharmacokinetic studies are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted in the body. These studies have shown that this compound has favorable pharmacokinetic profiles with good oral bioavailability and low toxicity. This makes it an attractive candidate for further clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of 3 - tert - butyl - , - methyl - [ ( H - pyrazol - yl ) ethyl ] - , dihydro - H - , triazol - one in human subjects. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. Phase II trials are expected to provide more detailed insights into its therapeutic potential in specific disease conditions.
The future prospects for 3 - tert - butyl - , - methyl - [ ( H - pyrazol - yl ) ethyl ] - , dihydro - H - , triazol - one are highly promising. Ongoing research is focused on optimizing its chemical structure to enhance its potency and selectivity for specific targets. Additionally, efforts are being made to develop novel formulations that can improve its delivery to target tissues.
In conclusion, 3-t e r t-b u t y l--m e t h y l--[-( H-p y r az o l--y l ) e t h y l ]--d i h y d ro-H--,-tr i az o l--o n e ( C A S N o . 2 097735--88--7) represents a significant advancement in the field of medicinal chemistry and pharmaceutical research. Its unique chemical structure and multifaceted biological activities make it a promising candidate for treating various diseases. Continued research and development will likely lead to new therapeutic applications that can benefit patients worldwide.
2197735-88-7 (3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one) Related Products
- 630084-52-5(2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine)
- 2228741-53-3(3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-ol)
- 1890452-89-7(1-(3-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanol)
- 2138121-60-3(4-Ethyl-1-(thiophen-2-yl)cyclohex-2-en-1-ol)
- 2411195-76-9(2-Chloro-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide)
- 202197-61-3(N-(2-Aminoethyl)methanesulfonamide hydrochloride)
- 338418-48-7(1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime)
- 4915-97-3(ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate)
- 2228422-74-8(N-4-(1-amino-2-methoxypropan-2-yl)phenylacetamide)
- 2228918-53-2(1-(3-phenyl-1H-pyrazol-4-yl)methylcyclopropan-1-ol)




